Welcome to the BenchChem Online Store!
molecular formula C10H5N3O3 B8419964 2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

2-[Hydroxy(4-nitrophenyl)methylene]malononitrile

Cat. No. B8419964
M. Wt: 215.16 g/mol
InChI Key: RAWBQFHDJWAXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969583B2

Procedure details

3-Hydroxy-3-(4-nitrophenyl)-2-cyanoacrylonitrile (21.5 g, 0.10 mol) was dissolved in acetonitrile (430 mL) and of methanol (43 mL) in a flask equipped with a dropping funnel, a thermometer, a stir bar, and argon atmosphere. The flask was immersed in a −15° C. bath to the level that the internal temperature was maintained between −5° C. and 0° C. (75 mL of a 2.0 M solution in diethyl ether, 0.15 mol) was added dropwise over 20 min. HPLC analysis showed incomplete reaction, and an additional portion (25 mL, 0.05 mol) of trimethylsilyldiazomethane solution was added. This was repeated with 35 mL (0.07 mol). After 20 min, the mixture was poured into a rapidly-stirred solution of acetic acid (15 g, 0.25 mol) in EtOAc (1.8 L). The mixture was extracted with water (3×1.5 L), filtered through phase separation paper, and concentrated in vacuo. the solid residue weighed 14.4 g and was used in the next step without further purification. NMR (60 MHz) (CDCl3) δ 8.0 (AB, 4H); 4.0 (s, 3H).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:17][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>C(#N)C.CO.C(OCC)C.CCOC(C)=O>[CH3:17][O:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[C:3]([C:4]#[N:5])[C:6]#[N:7]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
OC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
43 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.8 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel
CUSTOM
Type
CUSTOM
Details
was immersed in a −15° C.
ADDITION
Type
ADDITION
Details
was added dropwise over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with water (3×1.5 L)
FILTRATION
Type
FILTRATION
Details
filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.